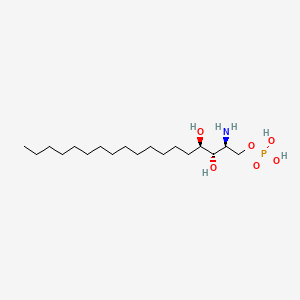

Phytosphingosine 1-phosphate

説明

Context of Sphingolipid Metabolism and Signaling

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes. frontiersin.org Beyond their structural role, they are key players in signal transduction, mediating a wide array of cellular functions including proliferation, differentiation, senescence, and apoptosis. nih.govcusabio.com The metabolism of sphingolipids is a dynamic and intricate process, often described as a "sphingolipid rheostat," where the balance between different sphingolipid species determines the cell's fate. biocrates.com

The central molecule in this pathway is ceramide, which can be synthesized de novo or generated from the breakdown of more complex sphingolipids. frontiersin.orgnih.gov Ceramide can be further metabolized into various other bioactive sphingolipids. For instance, it can be converted to sphingosine (B13886) by the action of ceramidases. nih.gov Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine 1-phosphate (S1P), a potent signaling molecule. cusabio.comnih.gov

Phytosphingosine (B30862), the precursor to PhS1P, is a hydroxylated form of sphingosine. Similar to sphingosine, phytosphingosine can be phosphorylated to form PhS1P. This phosphorylation is a critical step, as it converts a structural lipid component into a signaling molecule. While S1P has been extensively studied, the specific roles and signaling pathways of PhS1P are an emerging area of research.

Historical Perspective of PhS1P Research Discoveries

The study of sphingolipids dates back to the late 19th century, but the understanding of their signaling functions is a more recent development. biocrates.com Research into sphingosine 1-phosphate (S1P) gained significant momentum in the late 1990s and early 2000s with the discovery of its receptors and its role in lymphocyte trafficking. biocrates.comnih.govwikipedia.org

The investigation of phytosphingosine 1-phosphate (PhS1P) has followed a similar, albeit more recent, trajectory. Initially considered a minor sphingolipid with no defined function, particularly in yeast, a 2010 study was a landmark in PhS1P research. nih.govnih.gov This study utilized a systems biology approach, integrating genomic, transcriptomic, and lipidomic data to uncover a specific signaling role for PhS1P in yeast. It revealed that PhS1P regulates the expression of genes involved in mitochondrial respiration through the HAP complex transcription factor. nih.govnih.gov This discovery was pivotal in establishing PhS1P as a distinct signaling molecule with specific cellular functions.

Further research has begun to elucidate the roles of PhS1P in other organisms, including plants, where it is involved in defense and stress responses. researchgate.net The development of chemical synthesis methods for PhS1P has also been crucial for advancing research in this area, allowing for more detailed studies of its biological activities. researchgate.net

Comparative Analysis with Related Bioactive Sphingolipids (e.g., Sphingosine 1-phosphate)

This compound (PhS1P) and sphingosine 1-phosphate (S1P) are structurally and functionally related, yet they exhibit distinct characteristics and biological roles. Both are phosphorylated sphingoid bases that act as signaling molecules.

Structural Differences: The primary structural difference lies in their sphingoid backbone. Phytosphingosine has a hydroxyl group at the C4 position, whereas sphingosine has a double bond between C4 and C5. nih.gov This seemingly minor difference in structure can lead to significant differences in their biological activity and receptor binding affinity.

Functional and Receptor Binding Differences: Both S1P and PhS1P exert their effects by binding to a family of five G protein-coupled receptors, known as S1P receptors (S1PR1-5). nih.govwikipedia.org However, their affinity for these receptors can vary. For instance, PhS1P has been shown to have a higher affinity for the S1P4 receptor than S1P itself, leading to the suggestion that S1P4 could be considered a PhS1P receptor. nih.gov This differential receptor affinity suggests that PhS1P and S1P may activate distinct downstream signaling pathways and elicit different cellular responses.

While S1P is well-established as a critical regulator of immune cell trafficking, angiogenesis, and vascular stability in mammals, the specific functions of PhS1P are still being unraveled. wikipedia.org In yeast, PhS1P has a defined role in regulating mitochondrial respiration, a function not prominently attributed to S1P in this organism. nih.gov In plants, phytosphingosine and its phosphorylated form are involved in immunity and stress responses. researchgate.net

The table below provides a comparative overview of PhS1P and S1P.

| Feature | This compound (PhS1P) | Sphingosine 1-phosphate (S1P) |

| Structure | Contains a hydroxyl group at the C4 position of the sphingoid backbone. nih.gov | Contains a C4-C5 double bond in the sphingoid backbone. nih.gov |

| Primary Precursor | Phytosphingosine | Sphingosine |

| Key Functions | Regulates mitochondrial respiration in yeast, involved in plant defense and stress responses. nih.govresearchgate.net | Regulates immune cell trafficking, angiogenesis, and vascular stability in mammals. wikipedia.org |

| Receptor Affinity | Higher affinity for the S1P4 receptor. nih.gov | Binds to all five S1P receptors, with varying affinities. nih.gov |

Structure

2D Structure

特性

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Phytosphingosine 1 Phosphate

De Novo Synthesis of Phytosphingosine (B30862) 1-phosphate Precursors

The de novo synthesis pathway generates the foundational long-chain bases for all sphingolipids, including the direct precursor to P1P, phytosphingosine. This process is highly conserved across eukaryotes and originates in the endoplasmic reticulum. plantsphingolipid.orgnih.gov The pathway begins with simple precursors and proceeds through a series of enzymatic reactions to build the complex sphingoid base.

The initial and rate-limiting step in the de novo synthesis of sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.gov This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine (also known as 3-ketodihydrosphingosine). plantsphingolipid.orgnih.gov SPT functions as a heterodimer, composed of two core subunits, LCB1 and LCB2, which together form the active site. plantsphingolipid.orgnih.govnih.gov In organisms like Arabidopsis thaliana, both the LCB1 and LCB2 subunits are essential for the enzyme's activity. nih.gov Further regulation and enhancement of SPT activity can be provided by smaller, third subunits, known as ssSPTs. plantsphingolipid.orgoup.com

| Enzyme Component | Function | Organismal Context |

| LCB1 | Core subunit of the SPT heterodimer; stabilizes the complex. plantsphingolipid.org | Essential for SPT activity in yeast and plants. nih.gov |

| LCB2 | Core catalytic subunit of the SPT heterodimer containing the pyridoxal (B1214274) phosphate (B84403) binding site. plantsphingolipid.org | Essential for SPT activity in yeast and plants. nih.gov |

| ssSPT | Small regulatory subunit that significantly enhances SPT activity. plantsphingolipid.orgoup.com | Found in mammals and plants; required for cell viability in Arabidopsis. plantsphingolipid.org |

Following its synthesis, 3-ketodihydrosphingosine is rapidly converted in the second step of the pathway. This reaction is catalyzed by 3-Ketodihydrosphingosine Reductase (KDSR), an enzyme also known as Tsc10 in yeast. nih.govthebiogrid.org KDSR reduces 3-ketodihydrosphingosine to form dihydrosphingosine (also called sphinganine), using NADPH as a cofactor. nih.govwikipedia.org This enzyme is an oxidoreductase located on the cytosolic side of the endoplasmic reticulum membrane. thebiogrid.orggenecards.org The human homolog of this enzyme is known as FVT1 (Follicular lymphoma variant translocation 1). wikipedia.org

| Enzyme Feature | Description |

| Name | 3-Ketodihydrosphingosine Reductase (KDSR) |

| Aliases | Tsc10 (yeast), FVT1 (human), 3-dehydrosphinganine (B8117871) reductase. wikipedia.org |

| Function | Catalyzes the reduction of 3-ketodihydrosphingosine to dihydrosphingosine. plantsphingolipid.orgnih.gov |

| Cofactor | NADP+. wikipedia.org |

| Localization | Endoplasmic Reticulum. nih.govthebiogrid.org |

The formation of phytosphingosine from dihydrosphingosine is accomplished by the action of Sphingosine (B13886) C4-hydroxylase (also known as SUR2 or SYR2). nih.gov This enzyme introduces a hydroxyl group at the C4 position of the dihydrosphingosine backbone. nih.gov In yeast and plants, this hydroxylation of the free long-chain base is the primary route to phytosphingosine synthesis. nih.govresearchgate.net In mammalian cells, the homologous enzyme, known as DES2, can also hydroxylate dihydroceramide (B1258172) (dihydrosphingosine acylated with a fatty acid) to form phytoceramide. researchgate.netnih.gov These enzymes are part of a family of di-iron-binding enzymes that utilize oxygen for lipid modification. nih.gov

| Enzyme Feature | Description |

| Name | Sphingosine C4-hydroxylase |

| Aliases | SUR2/SYR2 (yeast), DES2 (mammals). nih.govnih.gov |

| Function | Catalyzes the C4-hydroxylation of dihydrosphingosine to form phytosphingosine. nih.gov |

| Substrate(s) | Dihydrosphingosine, Dihydroceramide (in mammals). researchgate.netnih.gov |

| Enzyme Class | Di-iron-binding mixed-function oxygenase. nih.gov |

Phytosphingosine 1-phosphate Generation

The final step in the synthesis of this compound is the phosphorylation of the phytosphingosine base. This reaction is catalyzed by a class of enzymes known as sphingosine kinases.

Sphingosine kinases (SphK) are lipid kinases that catalyze the ATP-dependent phosphorylation of sphingoid long-chain bases, including phytosphingosine, to generate their respective 1-phosphate derivatives. nih.govresearchgate.netwikipedia.org In yeast, the enzyme responsible for this activity is known as Lcb4. nih.gov In mammals, two primary isoforms exist, Sphingosine Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2). wikipedia.orgnih.gov These isoforms exhibit distinct subcellular localizations and regulatory mechanisms, suggesting they control different pools of sphingoid base phosphates. guidetopharmacology.org SPHK1 is primarily found in the cytosol and translocates to the plasma membrane upon activation, while SPHK2 has been identified in the endoplasmic reticulum, mitochondria, and nucleus. nih.govguidetopharmacology.org

| Kinase Isoform | Primary Localization | Key Characteristics |

| SPHK1 | Cytosol; translocates to plasma membrane upon activation. wikipedia.org | Considered pro-survival; its translocation is regulated by phosphorylation. guidetopharmacology.orgnih.gov |

| SPHK2 | Nucleus, Endoplasmic Reticulum, Mitochondria. wikipedia.orgguidetopharmacology.org | Implicated in pro-apoptotic pathways; can phosphorylate a broader range of substrates. nih.govnih.govfrontiersin.org |

| LCB4 | Yeast homolog of sphingosine kinase. nih.gov | Responsible for phosphorylating long-chain bases in yeast. nih.gov |

The two mammalian sphingosine kinase isoforms display different substrate specificities. Research has shown that while both can phosphorylate sphingosine, SPHK2 is uniquely efficient at phosphorylating other sphingoid bases. Specifically, phytosphingosine is a substrate that is efficiently phosphorylated by SPHK2, but not by SPHK1. nih.govfrontiersin.org This substrate preference indicates that the generation of this compound in mammalian cells is predominantly, if not exclusively, a function of SPHK2 activity. This functional distinction underscores the specialized roles of the two kinase isoforms in regulating the balance of different bioactive sphingolipid phosphates. nih.gov

This compound Degradation and Turnover

Sphingosine 1-phosphate Lyase (DPL1/SGPL1)

The irreversible degradation of this compound is initiated by the enzyme sphingosine 1-phosphate lyase (SPL), also known as DPL1 in yeast and SGPL1 in mammals. pnas.orgnih.gov This pyridoxal 5'-phosphate-dependent enzyme is a key regulator of sphingolipid metabolism, catalyzing the cleavage of the C2-C3 carbon-carbon bond of a phosphorylated long-chain base. nih.govnih.gov While its activity on sphingosine-1-phosphate and dihydrosphingosine-1-phosphate is well-documented, SPL also acts on this compound. nih.govnih.gov The enzyme is localized to the endoplasmic reticulum membrane. drugbank.com

The action of SPL on this compound yields two primary products: phosphoethanolamine and a fatty aldehyde. nih.govresearchgate.net This cleavage reaction is a critical control point, as it diverts sphingoid bases away from the sphingolipid synthetic pathways and into a degradative route. nih.govresearchgate.net The importance of this enzyme is underscored by the fact that disruption of the SGPL1 gene in mice leads to severe health issues, including disturbed lipid homeostasis. nih.gov

| Enzyme | Gene (Yeast/Mammal) | Location | Function | Substrate | Products |

| Sphingosine 1-phosphate Lyase | DPL1/SGPL1 | Endoplasmic Reticulum | Irreversible cleavage of phosphorylated sphingoid bases | This compound | 2-OH hexadecanal (B134135), Phosphoethanolamine |

Formation of Odd-Chain Fatty Aldehydes and Fatty Acids

The degradation of this compound by SGPL1 results in the formation of 2-hydroxy hexadecanal (2-OH C16:0-CHO). pnas.orgnih.gov This fatty aldehyde is then oxidized to 2-hydroxy palmitic acid (2-OH C16:0-COOH) by the aldehyde dehydrogenase ALDH3A2. pnas.orgnih.gov Following this, the 2-hydroxy palmitic acid is activated to its CoA ester, 2-hydroxy palmitoyl-CoA. pnas.org

A key step in this pathway is the removal of a single carbon atom from 2-hydroxy palmitoyl-CoA, which is catalyzed by 2-hydroxyacyl-CoA lyases, primarily HACL2. pnas.orgnih.gov This reaction produces a C15 fatty aldehyde (C15:0-CHO). pnas.orgnih.gov This odd-chain fatty aldehyde is subsequently oxidized by ALDH3A2 to form the odd-chain fatty acid, pentadecanoic acid (C15:0-COOH). pnas.orgnih.gov This metabolic route explains how the degradation of phytosphingosine, an even-chain sphingoid base, leads to the production of odd-numbered fatty acids. nih.govelsevierpure.comsigmaaldrich.com

Integration into Glycerolipid Biosynthesis

The odd-chain fatty acid, pentadecanoic acid (C15:0-COOH), generated from the degradation of this compound, can be activated to its acyl-CoA derivative, pentadecanoyl-CoA. pnas.org This molecule can then be incorporated into various glycerolipids, such as phosphatidylcholine. nih.govnih.govelsevierpure.com This integration represents a significant link between sphingolipid catabolism and glycerolipid metabolism. nih.govelsevierpure.com In situations where the degradation pathway is impaired, for instance, in cells deficient in ALDH3A2, the unmetabolized fatty aldehydes can be reduced to fatty alcohols and incorporated into ether-linked glycerolipids. nih.govnih.gov

| Pathway Intermediate | Generating Enzyme | Subsequent Product | Integrating Pathway |

| 2-OH hexadecanal | SGPL1 | 2-OH palmitic acid | Fatty Acid α-oxidation |

| C15 fatty aldehyde | HACL2 | Pentadecanoic acid | Fatty Acid Synthesis |

| Pentadecanoyl-CoA | Acyl-CoA Synthetase | Glycerolipids | Glycerolipid Biosynthesis |

Sphingoid Base 1-phosphate Phosphatases (LCB3, LBP1, LBP2)

In addition to the irreversible degradation by SPL, this compound can be dephosphorylated back to phytosphingosine. This reversible reaction is catalyzed by sphingoid base 1-phosphate phosphatases. pnas.org In yeast, several enzymes with this activity have been identified, including LCB3, LBP1, and LBP2. pnas.org These phosphatases are integral membrane proteins. researchgate.net

Lbp1p, in particular, has been shown to have a high specificity for phosphorylated long-chain bases, including this compound, and its activity is Mg2+-independent. pnas.orgresearchgate.net The action of these phosphatases regulates the cellular balance between phosphorylated and non-phosphorylated sphingoid bases. pnas.orgnih.gov By converting this compound back to phytosphingosine, these enzymes can channel the sphingoid base back into the pathways for ceramide and complex sphingolipid synthesis. ontosight.ai Deletion of LBP1 in yeast leads to an accumulation of phosphorylated long-chain sphingoid bases. pnas.org

| Enzyme | Organism | Characteristics | Function |

| LCB3 | Yeast | Dephosphorylates this compound | |

| LBP1 | Yeast | Mg2+-independent, high specificity for phosphorylated long-chain bases | Regulates levels of phosphorylated sphingoid bases and ceramide |

| LBP2 | Yeast | Homolog of LBP1 | Plays a role in stress conditions |

Cellular Signaling Mechanisms of Phytosphingosine 1 Phosphate

Receptor-Mediated Signaling

Phytosphingosine (B30862) 1-phosphate exerts its extracellular effects primarily through interactions with specific cell surface receptors, initiating a cascade of intracellular events.

G Protein-Coupled Receptor (GPCR) Interactions

PhS1P is a known agonist for a subset of sphingosine (B13886) 1-phosphate receptors (S1PRs), which are members of the G protein-coupled receptor superfamily. spandidos-publications.com These receptors are integral to regulating a multitude of cellular functions, including proliferation, migration, and survival. wikipedia.org

Research has demonstrated that PhS1P exhibits a notable affinity and specificity for certain S1P receptor subtypes. It has a particularly high affinity for S1PR4, a receptor primarily expressed in lymphoid and hematopoietic tissues. nih.govnih.gov Studies using radiolabeled ligands have shown that the affinity of PhS1P for the S1PR4 receptor is significantly higher than that of the endogenous ligand, S1P. nih.gov Specifically, the affinity of PhS1P for the S1PR4 receptor was determined to be 1.6 nM, which is nearly 50-fold lower (indicating higher affinity) than that of S1P (119 +/- 20 nM). nih.gov While S1PR1, S1PR2, and S1PR3 are ubiquitously expressed, S1PR4's more restricted expression suggests a specialized role for PhS1P in the immune system. wikipedia.orgnih.gov

Table 1: Binding Affinity of PhS1P and S1P for S1PR4

| Ligand | Receptor | Affinity (Ki) |

|---|---|---|

| Phytosphingosine 1-phosphate (PhS1P) | S1PR4 | 1.6 nM nih.gov |

This table illustrates the comparative binding affinities of PhS1P and S1P for the S1PR4 receptor, highlighting the significantly higher affinity of PhS1P.

Upon binding to S1P receptors, PhS1P, much like S1P, triggers the activation of heterotrimeric G-proteins. youtube.com The specific G-protein activated depends on the receptor subtype. S1PR1 primarily couples to Gi/o proteins, leading to the activation of downstream pathways such as the Ras-ERK and PI3K-Akt pathways, as well as the inhibition of adenylyl cyclase. mdpi.com S1PR4, the high-affinity receptor for PhS1P, also couples to Gi/o and G12/13, activating pathways like ERK, MAPK, and PLC. mdpi.com The activation of these G-proteins and their subsequent effectors initiates a signaling cascade that mediates the cellular responses to PhS1P. youtube.com

Receptor Tyrosine Kinase Modulation

Beyond direct receptor agonism, PhS1P can also modulate the activity of other receptor systems, notably receptor tyrosine kinases.

Studies have revealed a synergistic relationship between PhS1P and the epidermal growth factor (EGF) signaling pathway. spandidos-publications.comspandidos-publications.comnih.gov PhS1P has been shown to upregulate the expression of EGFR mRNA and act as a stimulator of the receptor, enhancing EGF-dependent cell proliferation. spandidos-publications.comspandidos-publications.com This synergistic effect is crucial for processes like the restoration of the extracellular matrix in human dermal fibroblasts. spandidos-publications.comnih.gov The interaction between PhS1P and EGFR signaling highlights a more complex regulatory role for this lipid, extending its influence beyond the S1P receptor family. mdpi.com

Intracellular Signaling Pathways Modulated by PhS1P

The binding of PhS1P to its receptors initiates a variety of intracellular signaling pathways that ultimately dictate the cellular response.

Research in human dermal fibroblasts has shown that co-treatment with PhS1P and EGF leads to significantly higher levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) compared to treatment with either molecule alone. spandidos-publications.com This suggests that PhS1P enhances EGF-induced activation of the ERK and AKT pathways, which are critical for cellular proliferation. spandidos-publications.com Furthermore, microarray analyses have demonstrated that PhS1P can regulate the expression of various genes, particularly those related to the cell cycle, such as cyclins A2, B1, and B2. spandidos-publications.comnih.gov This regulation of gene expression contributes to the synergistic proliferative effect observed with EGF. spandidos-publications.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PhS1P |

| Sphingosine 1-phosphate | S1P |

| Epidermal Growth Factor | EGF |

| Extracellular signal-regulated kinase | ERK |

| Protein kinase B | AKT |

| Mitogen-activated protein kinase | MAPK |

| Phospholipase C | PLC |

| Cyclin A2 | |

| Cyclin B1 |

Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades are a series of protein kinases that are pivotal in transducing extracellular signals to intracellular targets. P1P has been shown to modulate several key MAPK pathways.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

P1P is a known activator of the ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com The activation of ERK1/2 by sphingosine 1-phosphate (S1P), a closely related molecule, is a rapid and transient process. nih.govresearchgate.net This activation can be initiated through G protein-coupled receptors and often involves the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govyoutube.com The signal is then relayed through the Ras-Raf-MEK-ERK cascade. nih.gov In some cellular contexts, the activation of ERK by S1P is linked to the promotion of cell survival. koreascience.kr Furthermore, studies have demonstrated that the MAPK/ERK signaling pathway regulates the production of S1P itself, highlighting a potential feedback loop. nih.gov

p38 Kinase Modulation

P1P also influences the p38 MAPK pathway, which is typically associated with cellular responses to stress, inflammation, and apoptosis. nih.gov In certain pathological conditions, such as heart failure, S1P-dependent activation of p38 MAPK has been implicated in maintaining elevated peripheral resistance through increased myogenic vasoconstriction. nih.gov This signaling can occur downstream of S1P receptors and involves Gαi and PI3K. nih.gov

c-Jun N-terminal Kinase (JNK) Pathway Regulation

The c-Jun N-terminal Kinase (JNK) pathway, another arm of the MAPK signaling network, is also regulated by P1P. In human dermal fibroblasts, P1P has been shown to repress the hydrogen peroxide-induced activation of JNK, a key event in oxidative stress-induced cell growth arrest. nih.gov This regulation is mediated through the PI3K/Akt pathway. nih.gov S1P can activate the JNK pathway in a manner dependent on MAP3K1, leading to cellular responses like epithelial cell migration. biorxiv.org

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling

The PI3K/Akt pathway is a central signaling nexus that governs cell survival, growth, and proliferation. P1P is a potent activator of this pathway. nih.gov The activation of Akt by S1P is a well-documented phenomenon that contributes to its pro-survival effects. koreascience.kr In human dermal fibroblasts, the PI3K/Akt pathway is instrumental in mediating the P1P-induced repression of JNK activation. nih.gov However, the interplay between S1P signaling and the PI3K/Akt pathway can be complex and context-dependent. For instance, in endothelial cells under high glucose conditions, S1P receptor 2 has been shown to mediate dysfunction by inhibiting the PI3K/Akt signaling pathway. nih.gov

Rho/ROCK Pathway Modulation

The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. P1P can modulate this pathway, often through the activation of specific S1P receptors. S1P binding to its G protein-coupled receptors can lead to the activation of the small GTPase RhoA. researchgate.net Activated RhoA then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.netmdpi.com This signaling cascade has been implicated in various cellular processes, including the regulation of actomyosin (B1167339) contractility and the organization of the actin cytoskeleton. researchgate.netmdpi.com In the context of pterygium, a fibrovascular proliferative disorder of the ocular surface, activation of the S1P-RhoA pathway has been observed. nih.gov

SMAD Signaling Pathway Activation (e.g., SMAD1/5/8)

Recent evidence indicates that P1P can also activate the SMAD signaling pathway, which is traditionally associated with the transforming growth factor-beta (TGF-β) superfamily of ligands. S1P has been shown to induce the phosphorylation of SMAD proteins, such as SMAD1/5/8. nih.gov This activation appears to occur through a transactivation of the TGF-β receptor. The S1P-induced SMAD activation can mimic TGF-β-induced cellular responses, such as the regulation of gene transcription. nih.gov

Interactive Data Table: Cellular Signaling Pathways Modulated by this compound

| Pathway | Key Mediators | Cellular Outcome |

| MAPK/ERK | Ras, Raf, MEK, ERK1/2 | Cell proliferation, differentiation, survival |

| p38 MAPK | p38, Gαi, PI3K | Stress response, inflammation, vasoconstriction |

| JNK | JNK, PI3K/Akt, MAP3K1 | Regulation of oxidative stress, cell migration |

| PI3K/Akt | PI3K, Akt | Cell survival, growth, proliferation |

| Rho/ROCK | RhoA, ROCK | Cytoskeletal organization, cell adhesion, motility |

| SMAD | SMAD1/5/8, TGF-β receptor | Gene transcription, cellular responses mimicking TGF-β |

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, survival, and metabolism. youtube.com While direct evidence linking this compound to mTOR signaling in mammalian cells is not extensively documented, the role of the closely related sphingolipid, sphingosine-1-phosphate (S1P), is well-established and provides a likely model for P1P's potential functions.

Studies have shown that S1P can activate the mTOR pathway in various cancer cell lines and primary cells. nih.gov This activation appears to be independent of the canonical PI3K/Akt and ERK signaling pathways. nih.gov Instead, it is mediated by the E3 ubiquitin ligase PAM (Protein Associated with Myc), which acts as a guanosine (B1672433) exchange factor (GEF) for Rheb, a direct activator of mTOR. nih.gov Furthermore, the mTORC1 complex, in particular, is known to be sensitive to S1P signaling. researchgate.net In the context of cardiac remodeling, the related molecule dihydrosphingosine 1-phosphate (dhS1P) has been shown to influence collagen synthesis and myocyte hypertrophy through the PI3K/Akt-mTOR signaling cascade. nih.gov

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels (hypoxia). Its alpha subunit, HIF-1α, is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus to activate target genes involved in angiogenesis, metabolism, and cell survival.

The signaling lipid S1P has been identified as a non-hypoxic regulator of HIF-1α. In thyroid follicular carcinoma cells, S1P was found to increase the expression of HIF-1α under normal oxygen conditions. nih.gov This effect was shown to be mediated through S1P receptor 3 (S1P3), G-proteins, and their downstream effectors, including MEK, PI3K, and mTOR. nih.gov S1P treatment not only stabilized the HIF-1α protein but also activated translational regulators like eIF-4E and p70S6K, which are known to control the synthesis of HIF-1α. nih.gov The S1P-induced migration of these cancer cells was found to be dependent on HIF-1. nih.gov While these findings are specific to S1P, they suggest a potential mechanism by which P1P could also influence HIF-1α, given their structural similarities and shared metabolic pathways.

Transcription Factor Regulation (e.g., HAP complex, NF-κB, STAT3, YAP/TAZ)

This compound and its related sphingolipids are pivotal in regulating a diverse array of transcription factors that govern fundamental cellular processes such as metabolism, inflammation, and growth.

A specific signaling role for P1P has been identified in yeast, where it regulates genes necessary for mitochondrial respiration through the HAP complex transcription factor. nih.gov Integrative analysis of genomic, transcriptomic, and lipidomic data revealed this unique function for P1P, which previously had no defined specific role in this organism. nih.gov

In the context of inflammation, phytosphingosine (PHS), the precursor to P1P, has demonstrated anti-inflammatory properties by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov PHS was shown to inhibit the nuclear migration of NF-κB and the degradation of its inhibitor, IκBα, in response to lipopolysaccharide (LPS) stimulation. nih.gov Similarly, a synthetic analog, phytosphingosine-3,4-cyclic phosphate (B84403), has been shown to ameliorate sepsis by modulating NF-κB signaling through S1P receptor 1 and the deacetylase SIRT1. nih.gov The broader sphingolipid S1P is also known to activate NF-κB, often in the context of pro-inflammatory responses and immune cell signaling. mdpi.comnih.govelifesciences.orgmdpi.com

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor influenced by sphingolipid signaling. Persistent activation of STAT3 in inflammation-associated colorectal cancer is linked to S1P receptor signaling. nih.govnih.gov A positive feedback loop exists where IL-6-mediated STAT3 activation can lead to the production of S1P, which in turn further encourages STAT3 activation. nih.gov While direct regulation by P1P is less clear, studies on phytosphingosine derivatives have shown they can inhibit the JAK/STAT signaling pathway, suggesting a potential role for P1P in modulating this axis. researchgate.net

The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with a PDZ-binding motif (TAZ) are key effectors of the Hippo signaling pathway, which controls organ size and cell proliferation. S1P has been identified as a potent small molecule activator of YAP. broadinstitute.org It induces the nuclear localization of YAP through the S1P2 receptor, leading to the activation of Rho GTPase and F-actin polymerization, independent of the core Hippo pathway kinases. broadinstitute.orgresearchgate.net This S1P-YAP/TAZ signaling axis has been implicated in processes like pulmonary fibrosis. mdpi.com The specific role of P1P in the direct regulation of YAP/TAZ remains an area for future investigation.

Table 1: Research Findings on P1P and Related Sphingolipids in Transcription Factor Regulation

| Sphingolipid | Transcription Factor | Key Finding | Model System | Reference |

|---|---|---|---|---|

| P1P | HAP complex | Regulates genes for mitochondrial respiration. | Yeast | nih.gov |

| PHS (P1P precursor) | NF-κB | Inhibits NF-κB nuclear migration and IκBα degradation. | RAW264.7 cells | nih.gov |

| S1P | NF-κB / STAT3 | Part of a feedforward amplification loop in chronic inflammation and colitis-associated cancer. | Murine models | nih.gov |

| S1P | STAT3 | Engages in crosstalk with IL-6 to promote activation in inflammation-associated colorectal cancer. | Epithelial/tumor cells | nih.gov |

| Phytosphingosine derivatives | JAK/STAT | Inhibit the JAK/STAT signaling pathway. | Keratinocytes | researchgate.net |

| S1P | YAP/TAZ | Induces nuclear localization of YAP through S1P2 receptor and Rho GTPase. | Multiple cell lines | broadinstitute.orgresearchgate.net |

Intracellular Calcium Homeostasis Regulation

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular functions. Sphingolipids are known to play a significant role in modulating Ca²⁺ homeostasis.

Direct evidence shows that P1P can stimulate an increase in intracellular calcium concentration in L2071 mouse fibroblasts. This effect is dependent on phospholipase C but occurs independently of pertussis toxin-sensitive G-proteins, suggesting a distinct signaling cascade.

The more extensively studied S1P modulates intracellular Ca²⁺ homeostasis primarily through its G protein-coupled receptors. nih.gov Overexpression of S1P2 or S1P3 receptors, but not S1P1, leads to a significant increase in cytosolic and mitochondrial Ca²⁺ levels upon S1P stimulation in HeLa cells. nih.gov This S1P-mediated Ca²⁺ release from the endoplasmic reticulum can influence cell survival by reducing susceptibility to ceramide-induced cell death. nih.gov S1P has been proposed to act as an intracellular messenger in Ca²⁺ mobilization, a role that could potentially be shared by P1P. nih.gov

Table 2: Summary of P1P and S1P Effects on Intracellular Calcium

| Sphingolipid | Effect on Intracellular Calcium | Mediators | Cell Type | Reference |

|---|---|---|---|---|

| P1P | Stimulates intracellular calcium increase | Phospholipase C | L2071 mouse fibroblasts | |

| S1P | Increases cytosolic and mitochondrial [Ca²⁺] | S1P2, S1P3 receptors | HeLa cells | nih.gov |

| S1P | Mobilization of intracellular Ca²⁺ stores | Intracellular messenger role proposed | Various | nih.gov |

Roles of Phytosphingosine 1 Phosphate in Key Cellular Processes

Regulation of Cell Proliferation and Growth

Phytosphingosine (B30862) 1-phosphate has been shown to influence cell proliferation and growth, primarily through its interaction with signaling pathways that control the cell cycle and DNA synthesis.

Cell Cycle Progression Modulation

Research indicates that P1P can regulate the expression of genes related to the cell cycle. spandidos-publications.comnih.gov In studies involving human dermal fibroblasts (HDFs), treatment with P1P led to changes in the expression of several genes, most notably those involved in cell cycle progression. spandidos-publications.com Specifically, microarray data revealed that P1P treatment affected the biological processes of the cell cycle, with a notable impact on cyclins A2, B1, and B2. spandidos-publications.comnih.gov These cyclins are crucial for the progression of the cell through its various phases.

Furthermore, P1P has been observed to have a synergistic effect on cell proliferation when combined with epidermal growth factor (EGF). spandidos-publications.comnih.gov This suggests that P1P can enhance the proliferative signals initiated by other growth factors, leading to a more robust cellular growth response. spandidos-publications.com The synergistic effect is attributed to the P1P-induced regulation of cell cycle-related genes, which then cooperate with EGF-dependent proliferation pathways. spandidos-publications.comnih.gov

DNA Synthesis and Cell Division

The process of cell proliferation is intrinsically linked to DNA synthesis, the replication of the cell's genetic material, and subsequent cell division. wikipedia.org While direct studies on P1P's exclusive role in DNA synthesis are limited, its influence on cell proliferation implies a downstream effect on this fundamental process. For instance, phytosphingosine (the precursor to P1P) has been shown to inhibit DNA synthesis in normal human epidermal keratinocytes, as measured by a decrease in [3H]thymidine incorporation. nih.gov This anti-proliferative effect was observed without causing cytotoxicity. nih.gov

Conversely, related sphingolipid metabolites like sphingosine (B13886) 1-phosphate (S1P) have been shown to stimulate DNA synthesis in quiescent Swiss 3T3 fibroblasts. nih.gov The dose-response for S1P-stimulated DNA binding activity of activator protein-1 (AP-1) correlated with its effect on DNA synthesis, suggesting a link between sphingolipid signaling and the nuclear events that drive cell proliferation. nih.gov

Influence on Cell Differentiation

Phytosphingosine 1-phosphate and its analogs have demonstrated significant effects on the differentiation of various cell types, highlighting their role in guiding cellular specialization.

Cardiomyocyte Differentiation from Stem Cells

A chemically synthesized analog of P1P, O-cyclic phytosphingosine-1-phosphate (cP1P), has been identified as a potent inducer of cardiomyocyte differentiation from human embryonic stem cells (hESCs). nih.govmdpi.com Treatment with cP1P was found to significantly enhance the differentiation of hESCs into cardiomyocytes, as evidenced by an increase in the number of beating colonies and the contracting area of the cardiomyocytes. nih.govmdpi.com The molecular mechanism behind this involves the regulation of the SMAD1/5/8 signaling pathway through the ALK3/BMP receptor cascade. nih.govmdpi.com

This finding is particularly relevant given the limited proliferative capacity of adult human cardiomyocytes, which presents a challenge for regenerative medicine. nih.gov The ability of cP1P to promote the generation of large numbers of clinical-grade cardiomyocytes from hESCs suggests its potential therapeutic application in treating cardiac diseases. nih.govmdpi.com

Keratinocyte Differentiation

Phytosphingosine, the precursor to P1P, has been shown to stimulate the differentiation of human keratinocytes. nih.gov This was demonstrated by an increase in the production of the cornified envelope and elevated levels of epidermal differentiation marker proteins such as involucrin, loricrin, and keratin (B1170402) 1 in phytosphingosine-treated normal human epidermal keratinocytes (NHEKs). elsevierpure.com The differentiation process was accompanied by an inhibition of cell growth, indicating a switch from a proliferative to a differentiative state. nih.gov

Furthermore, the broader class of sphingolipids, including sphingosine-1-phosphate, is known to be involved in regulating the proliferation, differentiation, and apoptosis of keratinocytes, which are crucial processes for maintaining the skin barrier. researchgate.net

Modulation of Cell Migration and Locomotion

This compound has been shown to stimulate the chemotactic migration of cells. In studies with L2071 mouse fibroblasts, P1P induced cell migration through a pertussis toxin-sensitive G-protein-mediated signaling pathway. nih.gov This process was also found to be dependent on the activation of phosphoinositide 3-kinase (PI3K) and p38 kinase. nih.gov

Interestingly, P1P appears to stimulate at least two distinct signaling cascades: one that leads to an increase in intracellular calcium and is insensitive to pertussis toxin, and another that is sensitive to pertussis toxin and mediates chemotactic migration. nih.gov

The synthetic analog, O-cyclic phytosphingosine-1-phosphate (cP1P), has also been shown to enhance the migration and invasion capabilities of human decidua-derived mesenchymal stem cells (hdMSCs). nih.gov This effect is mediated through the promotion of Hippo signaling, leading to the nuclear translocation of YAP/TAZ and the increased expression of genes associated with cell migration and invasion, such as CTGF, AREG, and SLUG. nih.gov

| Feature | Cell Type | Effect of this compound (or analog) | Key Findings |

| Cell Cycle | Human Dermal Fibroblasts | Regulation of cell cycle-related genes | Upregulation of Cyclins A2, B1, and B2. spandidos-publications.com |

| DNA Synthesis | Normal Human Epidermal Keratinocytes | Inhibition | Phytosphingosine (precursor) decreased [3H]thymidine incorporation. nih.gov |

| Cardiomyocyte Differentiation | Human Embryonic Stem Cells | Promotion | O-cyclic P1P enhanced differentiation via ALK3/BMPR signaling. nih.govmdpi.com |

| Keratinocyte Differentiation | Normal Human Epidermal Keratinocytes | Promotion | Phytosphingosine (precursor) increased differentiation markers. nih.govelsevierpure.com |

| Cell Migration | L2071 Mouse Fibroblasts | Stimulation | Mediated by PTX-sensitive G-proteins, PI3K, and p38 kinase. nih.gov |

| Cell Migration & Invasion | Human Decidua-Derived Mesenchymal Stem Cells | Enhancement | O-cyclic P1P promoted migration via Hippo signaling. nih.gov |

Mechanisms of Apoptosis and Cell Survival Regulation

This compound (PhS1P) is a bioactive lipid molecule that, along with its precursor phytosphingosine (PhS) and other sphingolipids like ceramide and sphingosine-1-phosphate (S1P), acts as a critical regulator of cellular fate. nih.gov The balance between these molecules can determine whether a cell undergoes programmed cell death (apoptosis) or survives and proliferates. This intricate regulatory network is often referred to as a "rheostat," where the relative levels of pro-apoptotic and anti-apoptotic sphingolipids dictate the cellular outcome. nih.govmdpi.com

Anti-apoptotic Effects (e.g., Oxidative Stress Resistance)

PhS1P exhibits notable anti-apoptotic effects, primarily through its ability to promote cell survival and protect against cellular stressors like oxidative stress. Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), can induce apoptosis in various cell types, including photoreceptors. nih.gov PhS1P, structurally similar to the pro-survival lipid sphingosine-1-phosphate (S1P), can mitigate these effects. nih.govspandidos-publications.com

Research has shown that PhS1P can protect human dermal fibroblasts from UVB-induced damage, a significant source of oxidative stress. spandidos-publications.com This protective effect is linked to its ability to stimulate cell viability and migration. spandidos-publications.com Furthermore, PhS1P has been found to enhance the proliferation of human dermal fibroblasts, particularly in synergy with epidermal growth factor (EGF). nih.govspandidos-publications.comspandidos-publications.com This synergistic action involves the increased phosphorylation of key survival signaling proteins like ERK and AKT. spandidos-publications.com By activating these pro-survival pathways, PhS1P helps to counteract the cellular damage and apoptotic signals initiated by oxidative stress.

Studies on porcine oocytes have also highlighted the role of PhS1P in improving their maturation efficiency by regulating oxidative stress and apoptosis. nih.gov This suggests that PhS1P's anti-apoptotic functions are relevant across different cell types and physiological contexts. The mechanism often involves the activation of specific cell surface receptors, leading to downstream signaling cascades that promote cell survival and inhibit the apoptotic machinery. koreamed.org

Pro-apoptotic Effects (e.g., Caspase Activation, Bax Translocation)

Conversely, under certain conditions, the precursor molecule phytosphingosine (PhS) can exert potent pro-apoptotic effects. aacrjournals.orgnih.gov While PhS1P is generally associated with survival, the unphosphorylated form, PhS, can induce apoptosis in various cancer cell lines. aacrjournals.orgnih.gov This process involves the activation of caspases, a family of proteases that are central executioners of apoptosis. aacrjournals.orgnih.gov

Studies have demonstrated that PhS treatment leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway. aacrjournals.orgnih.gov Interestingly, this activation appears to occur in a death receptor-independent manner. nih.gov Following caspase-8 activation, a cascade of events ensues, including the activation of downstream executioner caspases like caspase-3 and caspase-9. aacrjournals.orgnih.gov

Furthermore, PhS induces the translocation of Bax, a pro-apoptotic member of the Bcl-2 family, from the cytosol to the mitochondria. aacrjournals.orgnih.gov This mitochondrial translocation of Bax leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. aacrjournals.orgnih.gov The released cytochrome c then participates in the formation of the apoptosome, which further activates caspase-9, amplifying the apoptotic signal. aacrjournals.orgnih.gov This mitochondrial pathway of apoptosis can be initiated by PhS independently of caspase-8 activation, highlighting the multifaceted pro-apoptotic capabilities of this sphingolipid. aacrjournals.orgnih.gov

Table 1: Pro-apoptotic Mechanisms of Phytosphingosine

| Cellular Event | Description | References |

| Caspase Activation | Induces activation of initiator caspase-8 and executioner caspases-3 and -9. | aacrjournals.orgnih.gov |

| Bax Translocation | Promotes the movement of the pro-apoptotic protein Bax from the cytosol to the mitochondria. | aacrjournals.orgnih.gov |

| Mitochondrial Disruption | Leads to loss of mitochondrial membrane potential and release of cytochrome c. | aacrjournals.orgnih.gov |

Ceramide/PhS1P Rheostat Concept

The decision between cell survival and apoptosis is not governed by a single molecule but rather by the dynamic balance between pro-apoptotic and anti-apoptotic sphingolipids. This concept is encapsulated in the "ceramide/S1P rheostat," which can be extended to include phytosphingosine and its phosphorylated form. nih.govmdpi.comresearchgate.net In this model, ceramide and phytosphingosine act as pro-apoptotic signals, while S1P and PhS1P promote cell survival and proliferation. nih.govmdpi.com

The intracellular levels of these lipids are tightly controlled by a series of enzymes. researchgate.net For instance, sphingosine kinases phosphorylate sphingosine and phytosphingosine to their respective 1-phosphate forms, tipping the balance towards survival. nih.gov Conversely, the generation of ceramide and its subsequent breakdown to sphingosine can push the cell towards apoptosis. nih.gov

Oxidative stress can modulate this rheostat by influencing the activity of enzymes involved in sphingolipid metabolism. mdpi.comnih.gov It can enhance the production of ceramide, leading to apoptosis, while concurrently inhibiting the formation of S1P. mdpi.comnih.gov The anti-apoptotic effects of PhS1P can be seen as a countermeasure to the pro-apoptotic influence of ceramide and PhS. By activating pro-survival signaling pathways, PhS1P can help to restore the balance and protect the cell from undergoing apoptosis, even in the face of cellular stress. mdpi.commdpi.com This intricate interplay underscores the critical role of the sphingolipid rheostat in determining cellular fate.

Involvement of Phytosphingosine 1 Phosphate in Biological Systems and Disease Models Research Paradigms

Fungal and Plant Models (e.g., Saccharomyces cerevisiae, Arabidopsis thaliana)

The study of P1P in simpler eukaryotic models like the budding yeast Saccharomyces cerevisiae and the model plant Arabidopsis thaliana has provided foundational insights into its conserved functions. These organisms offer powerful genetic and molecular tools to dissect the signaling pathways governed by this bioactive lipid.

Mitochondrial Respiration Regulation

In Saccharomyces cerevisiae, P1P has been identified as a specific signaling molecule that regulates genes required for mitochondrial respiration. spandidos-publications.comnih.govmdpi.com An integrative analysis combining genomic, transcriptomic, and lipidomic data revealed that P1P modulates the expression of genes involved in cellular respiration through the HAP2/3/4/5 transcription factor complex. nih.govnih.gov This regulatory role is distinct from other sphingolipids, highlighting a specific function for P1P in linking sphingolipid metabolism to mitochondrial function. While the de novo synthesis of sphingolipids is known to be crucial for mediating cellular responses, this research pinpoints P1P as a key effector in the intricate network governing respiratory processes in yeast. spandidos-publications.comnih.gov

Key Research Findings in Saccharomyces cerevisiae

Model Organism : Saccharomyces cerevisiae (budding yeast)

Key Finding : P1P specifically regulates the expression of genes essential for mitochondrial respiration. mdpi.com

Mechanism : This regulation is mediated through the HAP2/3/4/5 transcription factor complex. nih.govnih.gov

Significance : Establishes a direct signaling link between a specific sphingolipid metabolite and the genetic control of cellular energy production.

While extensive research in Arabidopsis thaliana has focused on P1P's role in stress responses, its direct regulatory function in mitochondrial respiration is an area of ongoing investigation. However, the conserved nature of mitochondrial processes across eukaryotes suggests that the findings in yeast may provide a framework for exploring similar roles in plants.

Heat Stress Response and Cell Survival

The response to thermal stress is a critical survival mechanism, and sphingolipids are central players in this process in yeast. In S. cerevisiae, de novo sphingolipid synthesis is required for the cellular response to heat shock and for survival at elevated temperatures. spandidos-publications.comnih.gov

During heat stress, there is a significant and transient increase in the intracellular levels of P1P. nih.gov This accumulation suggests a signaling role for the molecule during the heat stress response. The enzymes responsible for producing P1P, the long-chain base kinases LCB4 and LCB5, are integral to this process. nih.gov However, the regulation is finely balanced, as mutant yeast strains that excessively accumulate P1P exhibit compromised growth and reduced resistance to heat stress, indicating that precise control of P1P levels is crucial for an effective stress response. nih.gov

In Arabidopsis thaliana, while much of the research on P1P has centered on cold stress, the broader role of sphingolipids in abiotic stress signaling is well-recognized. The molecular machinery for P1P synthesis and signaling is present, suggesting it may also participate in the heat shock response, a hypothesis that warrants further investigation.

Table 1: P1P in Fungal and Plant Stress Responses

| Model Organism | Stress Condition | Key Findings Related to P1P | Primary Enzymes Involved |

|---|---|---|---|

| Saccharomyces cerevisiae | Heat Stress | Levels transiently increase; required for cell survival, but excess accumulation is detrimental. nih.gov | LCB4, LCB5 (Long-chain base kinases) nih.gov |

| Arabidopsis thaliana | Cold Stress (Chilling) | Rapid and transient formation is induced; activates a downstream signaling cascade for cold adaptation. nih.gov | LCBK2 (Long-chain base kinase 2) nih.gov |

Lipid Homeostasis and Cold Adaptation

In Arabidopsis thaliana, P1P plays a well-defined role in the response to cold stress. Exposure to chilling temperatures triggers a rapid and transient synthesis of P1P. nih.gov This response is a key part of the plant's strategy to adapt to low temperatures and maintain lipid homeostasis.

Detailed molecular studies have shown that this cold-evoked P1P synthesis is specifically catalyzed by the long-chain base kinase LCBK2. nih.gov The resulting P1P acts as a signal that leads to the activation of the mitogen-activated protein kinase 6 (AtMPK6). nih.gov This signaling cascade is crucial for regulating the expression of cold-responsive genes and modulating growth processes, such as root growth, at cooler temperatures. nih.gov Mutant plants lacking a functional LCBK2 enzyme are unable to produce P1P in response to cold and exhibit altered cold-responsive gene expression, confirming the essential role of the LCBK2-P1P-AtMPK6 pathway in plant cold adaptation. nih.govspandidos-publications.com This demonstrates a clear connection between sphingolipid signaling and the ability of plants to adjust their physiology to survive low-temperature environments.

Mammalian Cell and Organoid Models

Research using mammalian cell cultures has extended the understanding of P1P's function, particularly in the context of skin biology. These models allow for the detailed examination of P1P's effects on specific cell types and their contribution to tissue structure and function.

Skin Biology and Barrier Function Research

In mammalian systems, P1P is recognized for its structural similarity to sphingosine (B13886) 1-phosphate (S1P), a well-known signaling lipid that acts through a family of G protein-coupled receptors. P1P can also act as an agonist for these receptors, influencing critical cellular processes in the skin. spandidos-publications.com

Human dermal fibroblasts (HDFs) are responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity to the skin. Research has shown that P1P plays a significant role in ECM homeostasis, particularly in synergy with other growth factors.

Studies have demonstrated that P1P works synergistically with epidermal growth factor (EGF) to restore the ECM in HDFs. spandidos-publications.comnih.gov This combination promotes the proliferation and migration of fibroblasts, which are essential processes for wound healing and skin maintenance. google.com Mechanistically, P1P has been found to regulate the expression of various genes, including those related to the cell cycle, such as cyclins A2, B1, and B2, thereby enhancing EGF-dependent cell proliferation. spandidos-publications.com The synergistic effect of P1P and EGF on ECM restoration has been validated not only in vitro but also in clinical studies, where combined treatment led to measurable improvements in dermal density and skin elasticity. nih.gov Furthermore, P1P helps protect dermal fibroblasts from damage induced by oxidative stress and UVB radiation, further contributing to the maintenance of a healthy dermal environment. spandidos-publications.comnih.gov

Table 2: Effects of Phytosphingosine (B30862) 1-phosphate on Human Dermal Fibroblasts

| Cellular Process | Observed Effect of P1P | Synergistic Partner | Associated Molecular Changes |

|---|---|---|---|

| Cell Proliferation | Increases proliferation spandidos-publications.com | Epidermal Growth Factor (EGF) nih.gov | Upregulation of cyclin A2, B1, and B2 mRNA spandidos-publications.com |

| Cell Migration | Promotes migration google.com | Epidermal Growth Factor (EGF) nih.gov | Activation of cell survival pathways nih.gov |

| ECM Restoration | Enhances ECM synthesis and restoration spandidos-publications.com | Epidermal Growth Factor (EGF) nih.gov | Increased dermal density and thickness in vivo nih.gov |

| Stress Response | Protects against UVB-induced cell death and oxidative stress spandidos-publications.comnih.gov | N/A | Attenuation of H₂O₂-induced growth arrest nih.gov |

Keratinocyte Function and Stratum Corneum Lipid Organization

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid metabolite whose parent molecule, phytosphingosine, is a key component of the epidermis. While direct research on P1P's role in keratinocyte function is emerging, the well-documented activities of the closely related sphingosine 1-phosphate (S1P) and the precursor phytosphingosine (PS) provide a strong framework for understanding its potential significance.

Keratinocytes, the primary cells of the epidermis, undergo a complex process of differentiation to form the stratum corneum, the outermost layer of the skin that provides a crucial barrier against the environment. Sphingolipids are integral to this process, not only as structural components but also as signaling molecules that regulate cell growth, differentiation, and apoptosis.

Studies on the precursor molecule, phytosphingosine, have shown that it stimulates the differentiation of human keratinocytes. mdpi.comnih.gov Treatment of normal human epidermal keratinocytes (NHEKs) with PS leads to an increase in the production of the cornified envelope and elevates the expression of key differentiation markers such as involucrin, loricrin, and keratin (B1170402) 1. nih.gov Concurrently, PS has been observed to inhibit the proliferation of keratinocytes, a necessary step for terminal differentiation. nih.gov

The broader class of sphingosine 1-phosphate molecules is known to be deeply involved in epidermal homeostasis. S1P metabolism is a critical regulator of keratinocyte differentiation. cngb.org In contrast to its proliferative effects in many other cell types, S1P inhibits the growth of keratinocytes, arresting the cell cycle in the G1 phase. mdpi.commdpi.com This anti-proliferative effect is coupled with the promotion of keratinocyte differentiation, marked by an increase in early and late differentiation markers like keratin 1 and involucrin. mdpi.com Keratinocytes express all five known S1P receptors (S1PR1-5), allowing them to respond to S1P signals which can, for instance, trigger the release of inflammatory cytokines in response to bacterial invasion. mdpi.com

The structural lipids of the stratum corneum, which are crucial for its barrier function, are organized into unique lamellar phases. nih.govchdr.nl These lipids are primarily composed of ceramides, cholesterol, and free fatty acids. nih.gov Phytosphingosine-based ceramides are among the most prevalent subclasses of ceramides in the human stratum corneum. chdr.nl The precise arrangement and composition of these lipids, including the ratio of sphingosine-based to phytosphingosine-based ceramides, are critical for the integrity of the skin barrier. nih.govchdr.nl While the direct influence of P1P on this intricate lipid organization is a subject for further research, the central role of its parent sphingoid base highlights its potential importance in maintaining a healthy and functional epidermal barrier.

Immune System Modulation Studies

The regulation of immune cell trafficking is a critical function for maintaining immune homeostasis and orchestrating effective immune responses. A substantial body of research has established the pivotal role of sphingosine 1-phosphate (S1P) in this process, particularly in the egress of lymphocytes from lymphoid organs. researchgate.netnih.govresearchgate.netfrontiersin.org The S1P concentration gradient between the blood and lymph and the lymphoid tissues is essential for guiding the movement of T and B cells. nih.gov Disruption of this gradient is a key mechanism for several immunomodulatory therapies. nih.gov

However, research focusing specifically on the direct role of this compound (P1P) in regulating the trafficking of immune cells is not extensively covered in the available scientific literature. While P1P shares structural similarities with S1P and its derivatives have shown immunomodulatory effects in other contexts, dedicated studies on its influence on lymphocyte egress and migration patterns are limited. Therefore, a detailed understanding of P1P's specific contribution to the complex choreography of immune cell trafficking remains an area for future investigation.

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Research into the therapeutic potential of this compound derivatives has yielded significant findings, particularly through the study of O-cyclic phytosphingosine-1-phosphate (cPS1P), a synthetic P1P metabolite.

In mouse models of Parkinson's disease, which is characterized by neuroinflammation and dopaminergic neurodegeneration, cPS1P has demonstrated protective effects. kstudy.com Administration of cPS1P was found to mitigate glial cell-mediated neuroinflammation. kstudy.com Specifically, treatment with cPS1P led to a reduction in key neuroinflammatory markers.

Table 1: Effect of cPS1P on Neuroinflammatory Markers in Parkinson's Disease Mouse Models

| Marker | Function | Effect of cPS1P Treatment |

|---|---|---|

| Glial Fibrillary Acidic Protein (GFAP) | A marker for astrogliosis, an indicator of astrocyte activation in response to CNS injury. | Reduced expression |

| Ionized calcium-binding adapter protein-1 (Iba-1) | A marker for microglia activation, a key event in neuroinflammation. | Reduced expression |

| c-Jun N-terminal kinases (JNK) | A signaling protein involved in stress responses and inflammatory pathways. | Reduced phosphorylation |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) | A protein complex that controls the transcription of DNA, cytokine production, and cell survival. | Reduced phosphorylation |

| Tumor necrosis factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in systemic inflammation. | Reduced expression |

| Interleukin 1 beta (IL-1β) | A pro-inflammatory cytokine that mediates inflammatory responses. | Reduced expression |

These findings suggest that cPS1P exerts its neuroprotective effects, at least in part, by suppressing the activation of astrocytes and microglia and downregulating inflammatory signaling pathways and cytokine production in the brain. The ability of this P1P derivative to modulate neuroinflammation highlights its potential as a research tool and a basis for developing therapeutic strategies for neurodegenerative disorders.

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by an excessive immune response in the lungs, leading to widespread inflammation, fluid accumulation, and compromised lung function. Studies utilizing a synthetic analog of P1P, O-cyclic phytosphingosine-1-phosphate (cP1P), have shown promise in mitigating the pathological features of ALI in mouse models.

In a lipopolysaccharide (LPS)-induced ALI model, mesenchymal stem cells (MSCs) primed with cP1P demonstrated an enhanced therapeutic effect compared to untreated MSCs. nih.govu-tokyo.ac.jp The administration of cP1P-primed MSCs led to a significant reduction in the inflammatory response within the lungs. nih.govu-tokyo.ac.jp This was evidenced by a marked decrease in the infiltration of key immune cells into the alveolar space and a reduction in the levels of pro-inflammatory cytokines. nih.govu-tokyo.ac.jp

Table 2: Effects of cP1P-Primed MSCs on Immune Response in LPS-Induced Acute Lung Injury

| Parameter | Measurement | Outcome of cP1P-Primed MSC Treatment |

|---|---|---|

| Immune Cell Infiltration | Count of macrophages and neutrophils in bronchoalveolar lavage fluid (BALF) | Significantly decreased |

| Pro-inflammatory Cytokines | Levels of TNF-α, IL-1β, and IL-6 in BALF | Significantly reduced |

| Inflammatory Signaling | Phosphorylation of STAT1 and expression of iNOS in lung tissue | Significantly decreased |

These results indicate that cP1P can modulate the immune response in the context of acute lung injury. By reducing the recruitment of inflammatory cells and the production of key inflammatory mediators, this P1P analog helps to ameliorate the excessive inflammation that drives the pathogenesis of ALI/ARDS. nih.gov

Neurobiological Investigations

The investigation of this compound derivatives has provided valuable insights into potential neuroprotective strategies for diseases like Parkinson's disease (PD). Research using O-cyclic phytosphingosine-1-phosphate (cPS1P), a synthetic P1P analog, has demonstrated significant protective effects in two different mouse models of PD: one induced by the neurotoxin MPTP and another using transgenic mice overexpressing human alpha-synuclein (B15492655) (α-Syn). kstudy.com

A primary outcome of these studies was the reversal of motor dysfunctions, a clinical hallmark of PD. kstudy.com Mice treated with cPS1P showed significant improvements in behavioral tests designed to assess motor coordination and activity. kstudy.com

Beyond the behavioral improvements, cPS1P treatment was found to restore the levels of key proteins involved in dopamine (B1211576) neurotransmission, which are depleted in PD. kstudy.com Furthermore, the treatment addressed the pathological accumulation of α-Syn, a central feature of the disease. kstudy.com

Table 3: Neuroprotective Effects of cPS1P in Parkinson's Disease Mouse Models

| Category | Marker/Protein | Function | Effect of cPS1P Treatment |

|---|---|---|---|

| Dopaminergic System | Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis; a marker for dopaminergic neurons. | Restored expression |

| Vesicular Monoamine Transporter 2 (VMAT2) | Transports monoamines, including dopamine, into synaptic vesicles. | Restored expression | |

| Dopamine Transporter (DAT) | Reuptakes dopamine from the synaptic cleft back into neurons. | Restored expression | |

| PD Pathology | α-synuclein (α-Syn) | Protein that aggregates to form Lewy bodies, a pathological hallmark of PD. | Reduced expression |

The findings strongly suggest that this P1P derivative has neuroprotective properties, capable of counteracting both the functional and the core pathological aspects of Parkinson's disease in these models. kstudy.com The ability of cPS1P to restore dopamine-related proteins and reduce α-synuclein accumulation points to its potential to modify the disease process. kstudy.com

Neuronal Survival and Synaptic Transmission

Research into the effects of this compound (P1P) derivatives has shed light on their potential neuroprotective roles. A chemically synthesized analog, O-cyclic phytosphingosine-1-phosphate (cPS1P), has been investigated for its effects in mouse models of Parkinson's disease. nih.gov Studies indicate that this compound may protect against the depletion of dopamine, a key neurotransmitter, and mitigate neuroinflammation. nih.gov

In the central nervous system, related sphingolipids like sphingosine-1-phosphate (S1P) are known to be important for neuronal protection and the regulation of synaptic transmission, influencing factors such as membrane excitability and neurotransmitter release. nih.gov The neuroprotective potential of cPS1P was explored in mouse models using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like symptoms. nih.gov Administration of cPS1P was found to reverse the decline in motor functions observed in these models. nih.gov Furthermore, treatment with cPS1P restored the expression of dopamine-related proteins, including tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT). nih.gov These findings suggest a role for P1P analogs in maintaining the integrity of dopaminergic neurons and combating neuroinflammatory processes that are hallmarks of neurodegenerative diseases. nih.gov

Cardiovascular System Research

Cardiomyocyte Differentiation and Cardiogenesis

The potential of this compound derivatives to influence the development of heart muscle cells has been a key area of investigation. A novel, chemically synthesized analog, O-cyclic phytosphingosine-1-phosphate (cP1P), has been identified as a significant factor in promoting the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes. nih.govresearchgate.netnih.govmerckmillipore.com

Treatment with cP1P has been shown to enhance cardiogenesis by augmenting the number of beating colonies and the total contracting area of cardiomyocytes derived from hESCs. nih.govresearchgate.netmerckmillipore.com The mechanism behind this enhancement involves the activation of specific signaling pathways crucial for heart development. Research has demonstrated that cP1P regulates SMAD1/5/8 signaling, a key component of the bone morphogenetic protein (BMP) pathway, by acting through the ALK3/BMP receptor. nih.govresearchgate.net This targeted action highlights the compound's role as a potent inducer of cardiac differentiation, offering insights for potential applications in regenerative medicine for cardiac diseases. nih.govnih.gov While other bioactive lipids like sphingosine-1-phosphate (S1P) are known to be involved in cardiovascular development, the specific action of cP1P on the ALK3/BMPR signaling cascade provides a novel mechanism for improving the efficiency of cardiomyocyte generation. nih.govuj.edu.pl

| Parameter | Observation | Underlying Mechanism | Source |

|---|---|---|---|

| Cardiomyocyte Differentiation | Significantly enhances the differentiation potential of hESCs into cardiomyocytes. | Acts as a novel inducer of cardiac differentiation. | nih.govnih.gov |

| Functional Cardiomyocytes | Augments the number of beating colonies and the contracting area. | Improves the quality and quantity of functional heart muscle cells. | researchgate.netmerckmillipore.com |

| Signaling Pathway | Activates SMAD1/5/8 signaling. | Promotes cardiogenic signaling specifically through the ALK3/BMP receptor cascade. | nih.gov |

Cancer Cell Biology Studies

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The precursor to this compound, D-ribo-phytosphingosine (PHS), has been shown to possess anti-metastatic potential by inhibiting the epithelial-mesenchymal transition (EMT), a critical process in cancer progression. nih.govnih.govskku.edu Research focusing on highly malignant breast cancer cell lines has demonstrated that PHS can suppress the migratory capabilities of these cells. nih.gov

The mechanism underlying this inhibition is linked to the downregulation of key signaling pathways that drive EMT. Specifically, PHS has been found to inhibit the EGFR/JAK1/STAT3 signaling axis. nih.gov This action leads to a reduction in the expression of proteins associated with EMT and cancer stem-like cells. nih.gov Furthermore, PHS treatment has been observed to decrease spheroid formation and reduce the CD44high/CD24low subpopulation, which is characteristic of breast cancer stem cells. nih.gov These findings suggest that phytosphingosine can target metastatic tumors by acting on both EMT and cancer stem cell properties. nih.gov

Growth Inhibition and Apoptosis Induction in Cancer Cell Lines

Phytosphingosine has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Studies on leukemia cell lines, such as K562 and SUP-B15, have shown that PHS inhibits cell proliferation in a time- and dose-dependent manner. sciopen.com For instance, the half-maximal inhibitory concentration (IC50) for K562 cells was 17.67 µmol/L after 24 hours and 12.52 µmol/L after 48 hours. sciopen.com

The primary mechanism for this growth inhibition is the induction of apoptosis, or programmed cell death, through a mitochondria-dependent pathway. sciopen.comnih.gov PHS treatment leads to a reduced mitochondrial membrane potential. sciopen.com This is associated with the downregulation of the anti-apoptotic protein BCL-2 and an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome C from the mitochondria. sciopen.comnih.gov Consequently, there is an upregulation and activation of key executioner proteins, Cleaved caspase-9 and Cleaved caspase-3, leading to cell death. sciopen.comnih.gov Similar apoptotic effects have also been observed in lung cancer cell lines. nih.gov

| Cell Line Type | Observed Effect | Key Molecular Changes | Source |

|---|---|---|---|

| Leukemia (K562, SUP-B15) | Inhibition of proliferation; Induction of apoptosis. | Downregulation of BCL-2; Upregulation of Cleaved caspase-3 and Cleaved caspase-9. | sciopen.com |

| Lung Adenocarcinoma (A549) | Growth inhibition; Induction of apoptosis. | Increased Bax/Bcl-2 ratio; Release of cytochrome C; Activation of caspase 9 and 3. | nih.gov |

| Breast Cancer | Suppression of migratory potential; Inhibition of EMT. | Downregulation of EGFR/JAK1/STAT3 signaling. | nih.gov |

Stem Cell Biology and Regenerative Medicine Research

Mesenchymal Stem Cell Therapeutic Potential

One area of investigation has been the effect of cP1P on MSCs under hypoxic conditions, which often mimic the environment of injured tissues. Under hypoxia, cP1P has been shown to suppress mitochondrial dysfunction and apoptosis in MSCs. researchgate.net This protective effect is linked to a metabolic shift, where cP1P stimulates glycolysis through the upregulation of glycolysis-related genes. researchgate.net This metabolic reprogramming is mediated by the induction of hypoxia-inducible factor 1 alpha (HIF1α). researchgate.net The activation of HIF1α is triggered by the intracellular calcium-dependent Protein Kinase C alpha (PKCα) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which regulates HIF1α translation via S6K1. researchgate.net

Furthermore, cP1P has been demonstrated to enhance the migration and invasion abilities of human dermal-derived mesenchymal stem cells (hdMSCs). nih.gov This is a crucial aspect of their therapeutic potential, as it allows the cells to home to sites of injury. nih.gov The mechanism behind this enhanced migration involves the regulation of the Hippo signaling pathway, specifically through the inhibition of Lats and the increased phosphorylation of Yap. nih.gov In a model of acute lung injury (ALI), hdMSCs primed with cP1P showed a greater ability to reduce inflammation, characterized by decreased infiltration of macrophages and neutrophils and reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Table 1: Effects of O-cyclic this compound (cP1P) on Mesenchymal Stem Cells

| Biological Effect | Mechanism of Action | Research Model |

| Enhanced cell survival under hypoxia | Suppression of mitochondrial dysfunction and apoptosis. researchgate.net | Mesenchymal Stem Cells (MSCs) |

| Metabolic reprogramming | Stimulation of glycolysis via upregulation of glycolysis-related genes. researchgate.net | Mesenchymal Stem Cells (MSCs) |

| Increased migration and invasion | Regulation of Hippo signaling pathway (inhibition of Lats, increased phosphorylation of Yap). nih.gov | Human Dermal-derived MSCs (hdMSCs) |

| Amelioration of acute lung injury | Reduced infiltration of macrophages and neutrophils; decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | Lipopolysaccharide (LPS)-induced Acute Lung Injury in mice |

Embryonic Stem Cell Differentiation

The chemically synthesized analog of P1P, O-cyclic phytosphingosine-1-phosphate (cP1P), has been identified as a significant factor in directing the differentiation of human embryonic stem cells (hESCs). mdpi.comnih.gov Research has primarily focused on its capacity to promote differentiation into specific lineages, such as cardiomyocytes and endothelial cells, which are of great interest for treating cardiovascular diseases. nih.govnih.gov

In the context of cardiac differentiation, cP1P has been shown to significantly enhance the potential of hESCs to differentiate into cardiomyocytes. mdpi.comnih.gov Treatment with cP1P leads to an increase in the number of beating colonies and the contracting area of cardiomyocytes derived from hESCs. mdpi.comnih.gov The molecular mechanism underlying this enhanced differentiation involves the regulation of the SMAD1/5/8 signaling pathway through the ALK3/BMP receptor cascade. mdpi.comresearchgate.net